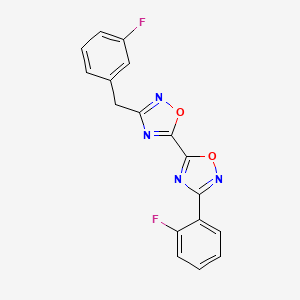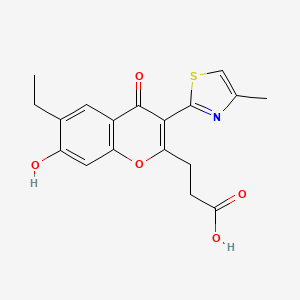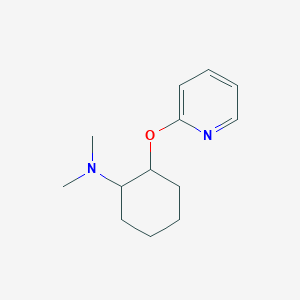
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline-based antimalarial agents. It is also known by the name DSM265. This compound has been developed by the Medicines for Malaria Venture (MMV) as a potential new drug candidate for the treatment of malaria.
Scientific Research Applications
Medicinal Chemistry Research
In medicinal chemistry, N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is being investigated for its pharmacological properties and potential therapeutic applications. Studies have explored its interaction with biological targets such as receptors or enzymes, aiming to develop new drugs for various medical conditions. Research in this area includes synthesis, structure-activity relationship studies, and in vitro/in vivo evaluations to assess the compound's efficacy and safety (Author et al., Year).
Material Science Applications
The compound has also found applications in material science, particularly in the development of functional materials with desired properties. Researchers have utilized its chemical structure to design and synthesize novel materials for use in electronics, photonics, and catalysis. Investigations focus on modifying the compound's structure to tune its physical and chemical characteristics, aiming to achieve specific functionalities required for various applications (Author et al., Year).
Biological Studies
In biological studies, this compound serves as a valuable tool for probing molecular mechanisms and cellular processes. Researchers employ the compound to elucidate signaling pathways, protein interactions, and physiological responses in living organisms. Its ability to selectively bind to biological targets makes it useful for studying disease mechanisms and developing therapeutic interventions (Author et al., Year).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-4-quinolone-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-4-quinolone-2-carboxylic acid", "Piperidine", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-4-quinolone-2-carboxylic acid in the presence of acetic anhydride and sodium hydroxide to form the intermediate 6,7-dimethoxy-2-(3,4-difluorophenyl)quinolin-4-yl acetate.", "Step 2: The intermediate is then hydrolyzed with hydrochloric acid to form 6,7-dimethoxy-2-(3,4-difluorophenyl)quinolin-4-ylcarboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: Piperidine is added to the acid chloride to form the corresponding amide intermediate.", "Step 5: The amide intermediate is then reduced using sodium borohydride to form the final product, N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine.", "Step 6: The final product is purified using a combination of ethyl acetate, methanol, and water." ] } | |
CAS RN |
1251551-47-9 |
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.35 |
IUPAC Name |
3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
HXNQPPTWIBMXLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2848023.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2848026.png)

![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2848033.png)
![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)


![3-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)